molecular formula C21H23N3O4S2 B2951050 N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-56-6

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2951050
CAS No.: 683268-56-6
M. Wt: 445.55
InChI Key: BHPOLVVYIPCTJL-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-derived compound featuring a methoxy group at the 6-position of the benzothiazole core and a 3-methylpiperidinylsulfonyl-substituted benzamide moiety. This structure combines a heterocyclic aromatic system (benzothiazole) with a sulfonamide-linked piperidine group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-4-3-11-24(13-14)30(26,27)17-8-5-15(6-9-17)20(25)23-21-22-18-10-7-16(28-2)12-19(18)29-21/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPOLVVYIPCTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article examines its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole moiety : Known for its role in various biological activities.
  • Sulfonamide group : Implicated in antimicrobial and anticancer properties.
  • Piperidine ring : Contributes to the pharmacological profile by enhancing binding affinity to biological targets.

The molecular formula of this compound is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.38 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. This inhibition may disrupt signaling pathways crucial for tumor growth and survival.

  • Mechanism of Action : The compound's structural features may enhance its binding affinity to FGFR4, leading to reduced proliferation of cancer cells. Preliminary research indicates that it may act through the inhibition of tubulin polymerization, a mechanism similar to other known anticancer agents .
  • Case Studies :
    • A study demonstrated that derivatives of thiazole compounds exhibited improved antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values decreasing from micromolar to nanomolar ranges when optimally substituted .
    • In vitro assays showed that the compound significantly inhibited cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .

Neuropharmacological Effects

The compound's piperidine component suggests possible central nervous system activity. Research into related compounds has indicated potential efficacy in treating neurological disorders by modulating neurotransmitter systems or acting as neuroprotective agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and sulfonamide groups can significantly influence potency and selectivity:

Structural ModificationImpact on Activity
Substitution on thiazoleEnhances binding affinity to FGFR4
Variations in sulfonamideAlters pharmacokinetics and bioavailability
Piperidine ring modificationsMay improve central nervous system penetration

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Coupling with piperidine derivatives to yield the final product.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Benzothiazole Sulfonyl Group Modifications Benzamide Substituents Key References
Target Compound 6-Methoxy 3-Methylpiperidinyl None (plain benzamide)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-Fluoro 3-Methylpiperidinyl None
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy None (methoxy at benzamide para-position) 4-Methoxy
N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-Ethoxy 4-Methylpiperidinyl None
3-(Isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide 6-Methyl Isopropyl (sulfonyl substituent) Pyridin-4-ylmethyl
2D291 (N-(4-(2-Bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) N/A (thiazole core) Piperidinyl 2-Bromo-5-methylphenyl
Benzothiazole Substitutions
  • 6-Methoxy vs. Fluorine, being electronegative, may increase metabolic stability and alter target binding .
  • 6-Ethoxy () : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, which could affect pharmacokinetic profiles such as absorption and half-life .
Sulfonyl Group Variations
  • The 3-methyl group adds steric hindrance, possibly reducing off-target effects .
  • 4-Methylpiperidinyl () : Positional isomerism (3- vs. 4-methyl) could influence conformational flexibility and target engagement .
Benzamide Modifications
  • Pyridin-4-ylmethyl () : This substitution introduces a positively charged nitrogen at physiological pH, which may improve solubility and facilitate interactions with charged residues in binding pockets .
  • 4-Methoxy () : Electron-donating methoxy groups on the benzamide moiety could stabilize aromatic stacking interactions but reduce solubility in aqueous environments .

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